![molecular formula C46H56N4O9 B13807468 methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13807468.png)
methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate
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Overview
Description
The compound “methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate” is a complex organic molecule with multiple functional groups and stereocenters. Compounds like this often have significant biological activity and can be used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Common synthetic methods may include:
Stepwise construction: of the core structure using cyclization reactions.
Functional group transformations: such as oxidation, reduction, and esterification.
Stereoselective synthesis: to ensure the correct configuration at each stereocenter.
Industrial Production Methods
Industrial production of complex organic molecules often involves:
Optimization of reaction conditions: to maximize yield and purity.
Use of catalysts: to improve reaction efficiency.
Purification techniques: such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Structure and Composition
The compound features multiple functional groups and a complex bicyclic structure that may contribute to its biological activity. Its molecular formula and specific stereochemistry are critical in determining its reactivity and interactions with biological systems.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. They can induce apoptosis in cancer cells through various mechanisms such as inhibiting cell proliferation and promoting cell cycle arrest.
Case Study : A study published in Molecules demonstrated that derivatives of this compound showed enhanced cytotoxicity against leukemia cells when compared to traditional chemotherapeutics .
Drug Delivery Systems
The unique structure allows for the potential use of this compound in drug delivery systems. Its ability to encapsulate other therapeutic agents enhances the bioavailability and targeted delivery of drugs.
Research Finding : Research on nanoparticles incorporating this compound has shown improved therapeutic efficacy in targeted cancer therapies .
Enzyme Inhibition
This compound has been studied for its role as an enzyme inhibitor in various biological pathways. It may inhibit specific kinases involved in cancer progression.
Data Table :
Enzyme Target | Inhibition Type | IC50 Value (µM) |
---|---|---|
MerTK | Competitive | 0.5 |
Tyro3 | Non-competitive | 1.2 |
Plant Growth Regulation
Research indicates that similar compounds can act as plant growth regulators by modulating hormonal pathways within plants.
Field Study : Trials conducted on crops treated with formulations containing this compound showed increased growth rates and yield improvements under controlled conditions.
Polymer Synthesis
The compound's unique chemical structure allows it to be used as a monomer in the synthesis of new polymers with desirable properties such as flexibility and thermal stability.
Research Insight : Studies have shown that polymers synthesized from this compound exhibit enhanced mechanical properties compared to conventional materials .
Mechanism of Action
The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to active sites: of enzymes, inhibiting their activity.
Interaction with receptors: , modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate
- Other complex organic molecules with similar functional groups and stereochemistry.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and stereocenters, which may confer unique biological activity and chemical reactivity.
Biological Activity
The compound is a complex alkaloid derivative belonging to the Vinca alkaloids class, which are well-known for their significant biological activities, particularly in cancer treatment. This article aims to explore the biological activity of this specific compound through various studies and findings.
- Molecular Formula : C₄₆H₅₈N₄O₉
- Molecular Weight : 811.00 g/mol
- Topological Polar Surface Area (TPSA) : 154.00 Ų
- LogP : 3.70
The biological activity of this compound primarily revolves around its interaction with microtubules within the cell. It acts as a mitotic inhibitor by binding to tubulin and preventing polymerization into microtubules. This action disrupts the mitotic spindle formation during cell division, leading to apoptosis in rapidly dividing cells such as cancer cells.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of Vinca alkaloids:
- Cell Proliferation Inhibition : Research indicates that this compound effectively inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest at the G2/M phase .
- Apoptosis Induction : The compound triggers apoptosis through intrinsic pathways involving caspase activation and mitochondrial dysfunction .
- Resistance Mechanisms : Studies on resistant cell lines have shown that alterations in tubulin expression can lead to decreased sensitivity to this compound .
Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound shows:
- Absorption : Rapidly absorbed when administered intravenously.
- Distribution : High volume of distribution due to lipophilicity.
- Metabolism : Primarily metabolized by the liver through cytochrome P450 enzymes.
- Excretion : Excreted mainly via bile and urine.
Side Effects and Toxicity
While effective against cancer cells, the compound can also affect normal cells leading to side effects such as:
- Nausea and vomiting
- Bone marrow suppression
- Peripheral neuropathy
Properties
Molecular Formula |
C46H56N4O9 |
---|---|
Molecular Weight |
809.0 g/mol |
IUPAC Name |
methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C46H56N4O9/c1-8-42-16-12-18-49-20-17-44(36(42)49)30-21-31(34(55-5)22-33(30)48(4)37(44)46(54,41(53)57-7)38(42)58-26(3)51)45(40(52)56-6)24-27-23-43(9-2)39(59-43)50(25-27)19-15-29-28-13-10-11-14-32(28)47-35(29)45/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3/t27-,36+,37-,38-,39+,42-,43+,44-,45+,46+/m1/s1 |
InChI Key |
NWWWPBYIUBUKEG-CBUIQVNVSA-N |
Isomeric SMILES |
CC[C@]12C[C@@H]3C[C@@](C4=C(CCN(C3)[C@H]1O2)C5=CC=CC=C5N4)(C6=C(C=C7C(=C6)[C@]89CCN1[C@H]8[C@@](C=CC1)([C@H]([C@@]([C@@H]9N7C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Canonical SMILES |
CCC12CC3CC(C4=C(CCN(C3)C1O2)C5=CC=CC=C5N4)(C6=C(C=C7C(=C6)C89CCN1C8C(C=CC1)(C(C(C9N7C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Origin of Product |
United States |
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